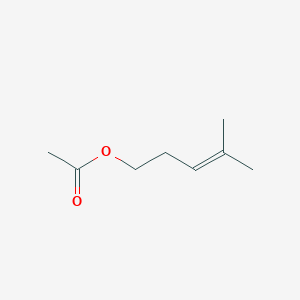
4-Methylpent-3-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylpent-3-en-1-yl acetate is an acetate ester resulting from the formal condensation of the hydroxy group of 4-methylpent-3-en-1-ol with acetic acid. It is an acetate ester and an olefinic compound. It derives from a 4-methylpent-3-en-1-ol.
科学的研究の応用
Synthesis and Chemical Reactions
Chemical Synthesis
4-Methylpent-3-en-1-yl acetate serves as a valuable intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of platinum complexes, demonstrating its role in organometallic chemistry. For instance, Gillard et al. (1970) highlighted its use in synthesizing complex metal-organic frameworks. Furthermore, related compounds have been employed in the synthesis of sex pheromones, showcasing its potential in organic synthesis and chemical ecology.
Reactions Involving this compound
The compound can undergo several types of chemical reactions, including:
- Nucleophilic Substitution : The acetate group can be replaced by various nucleophiles.
- Elimination Reactions : Under specific conditions, it can undergo elimination to form alkenes.
- Oxidation and Reduction : The unsaturated bond may be oxidized to form carbonyl compounds or reduced to yield alcohols.
Photophysical Studies
This compound has been investigated for its photophysical properties. Research by Haskell and Read (1969) explored the ultraviolet absorption spectra of unsaturated carbonyl compounds, including derivatives of this compound, at elevated temperatures. These studies provide insights into the stability and behavior of the compound under light exposure, which is crucial for applications in photochemistry and materials science.
Bioactive Derivatives
The compound is also significant in the development of bioactive materials. Khayyat and Sameeh (2017) synthesized epoxides and hydroperoxides from geranyl acetate—a related compound—and evaluated their antifungal properties. This research indicates that derivatives of this compound could possess similar bioactive characteristics, making them potential candidates for pharmaceutical applications.
Catalysis and Material Science
In material science, this compound has been employed as a probe in catalytic transformations. Cutrufello et al. (2002) investigated its acid-base properties alongside related alcohols to understand their roles in catalytic reactions. Such studies are essential for developing new catalysts that could enhance reaction efficiencies in industrial processes.
Fragrance Applications
One of the most notable applications of this compound is in the fragrance industry. It is used as a key ingredient in fine fragrances and household products due to its pleasant aroma profile. The compound can be incorporated into perfumes, air fresheners, and personal care products, where it contributes to the overall scent composition . The formulation typically involves blending it with other fragrance components to achieve desired olfactory effects.
Case Study 1: Synthesis of Platinum Complexes
Gillard et al. demonstrated that this compound could facilitate the formation of platinum complexes through ligand exchange reactions, highlighting its utility in organometallic chemistry.
Case Study 2: Antifungal Activity
Khayyat and Sameeh's research on bioactive derivatives revealed that certain synthesized compounds derived from similar structures exhibited significant antifungal properties against various pathogens.
Data Table: Summary of Applications
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.2 g/mol |
IUPAC名 |
4-methylpent-3-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-4-6-10-8(3)9/h5H,4,6H2,1-3H3 |
InChIキー |
BLCVRQROLSDXAH-UHFFFAOYSA-N |
SMILES |
CC(=CCCOC(=O)C)C |
正規SMILES |
CC(=CCCOC(=O)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















